Furo[2,3-c]pyridine
Overview
Description
Furo[2,3-c]pyridine is a heterocyclic compound that consists of a fused furan and pyridine ring. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development .
Mechanism of Action
Target of Action
Furo[2,3-c]pyridine-based compounds have been found to target Gram-positive bacteria . They are used as photosensitizers for specific imaging and photodynamic ablation of these bacteria . The primary role of these targets is to cause bacterial cell death, thereby combating multiple drug-resistant bacteria .
Mode of Action
The compound interacts with its targets through a process known as photodynamic ablation . This involves the generation of reactive oxygen species (ROS), specifically singlet oxygen (^1O2) and hydroxyl radicals (˙OH), which are highly reactive and can cause damage to cellular components, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in bacterial cell survival. The generation of ROS can lead to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, and disrupting essential biochemical pathways within the bacterial cell . This results in the inhibition of bacterial growth and survival .
Pharmacokinetics
, which can impact bioavailability. Solubility is a key factor in determining how well a drug is absorbed in the body, and thus its bioavailability .
Result of Action
The result of this compound’s action is the specific imaging and photodynamic ablation of Gram-positive bacteria . The compound’s high quantum yield and generation efficiency of ROS lead to effective bacterial cell death . This makes it a potential candidate for combating multiple drug-resistant bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light is necessary for the compound to act as a photosensitizer and generate ROS
Biochemical Analysis
Biochemical Properties
Furo[2,3-c]pyridine has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used to construct an AIE-active photosensitizer named LIQ-TF, which showed high quantum yield and high generation efficiency of reactive oxygen species . This suggests that this compound could play a significant role in biochemical reactions involving these types of molecules .
Cellular Effects
In terms of cellular effects, this compound-based compounds have shown potential for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo . This indicates that this compound can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . For example, the LIQ-TF compound, which is based on this compound, has been found to generate reactive oxygen species efficiently, suggesting a potential mechanism of action involving enzyme activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: Furo[2,3-c]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds. This reaction typically requires a catalyst, such as rhodium or palladium, and is carried out under mild conditions . Another method involves the use of ynamides and carbonate of 4-hydroxy-2-cyclopentenone in a multi-catalytic protocol involving gold, palladium, and phosphoric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in tandem reactions and cascade reactions, which are highly efficient for constructing complex molecules .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound-1,4-diones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Furo[2,3-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as anticancer, antibacterial, and antiviral agents.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- Furo[2,3-b]pyridine
- Furo[3,2-c]pyridine
- Furo[3,2-b]pyridine
Properties
IUPAC Name |
furo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-3-8-5-7-6(1)2-4-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXBIOIYWUIXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510847 | |
Record name | Furo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19539-50-5 | |
Record name | Furo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Furo[2,3-c]pyridine is a heterocyclic aromatic compound.
ANone: There is limited information available specifically addressing the material compatibility and stability of this compound under various conditions. Research primarily focuses on the synthesis and biological activity of its derivatives. Further investigations are needed to explore its performance and potential applications in different material settings.
A: Yes, Density Functional Theory (DFT) calculations have been employed to study the structures and stabilities of this compound and its isomeric thieno- and selenophenopyridines []. These calculations provide insights into the electronic properties, chemical reactivity, and relative stabilities of these compounds []. Additionally, DFT calculations were used to explore the mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions involving a this compound derivative [].
A: SAR studies are crucial for understanding how structural modifications impact the biological activity of a compound. In the case of 2,3-diamino-furo[2,3-c]pyridines, a distinct SAR was observed concerning substituents at the C2 position and their impact on TLR8 activation []. Specifically, modifications at this position affected their ability to induce NF-κB signaling and chemokine expression []. This highlights the importance of the C2 position for TLR8 agonistic activity within this series. Additionally, for N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]this compound-5-carboxamide (PHA-543,613), an agonist of the α7 nAChR, detailed SAR studies revealed the impact of various substituents on binding affinity, selectivity, and in vitro/vivo efficacy []. These studies were crucial for optimizing the compound's pharmacological profile and therapeutic potential for cognitive disorders.
ANone: The provided research primarily focuses on synthetic methods and preliminary biological evaluation of this compound derivatives. There is limited information available regarding SHE regulations, detailed PK/PD profiles, comprehensive in vivo efficacy studies, resistance mechanisms, toxicological data, or advanced drug delivery strategies.
A: Early research on this compound focused primarily on its synthesis. A key milestone was the development of a simple synthesis for the parent framework and its 2- and 3-methyl derivatives []. Subsequent studies explored various synthetic approaches to access substituted Furo[2,3-c]pyridines, including the use of palladium-catalyzed coupling reactions and electrophilic cyclization strategies [, , , , , , ]. More recently, research has shifted towards exploring the biological activities of this compound derivatives, particularly as potential therapeutics for cognitive disorders and as vaccine adjuvants [, ].
A: Yes, the research on this compound and its derivatives has benefitted from collaborations across multiple scientific disciplines. For example, synthetic chemists have developed efficient and versatile methods for constructing diversely substituted Furo[2,3-c]pyridines [, , , ]. Medicinal chemists have utilized these synthetic advances to explore the structure-activity relationships and identify potent and selective ligands for biological targets, such as the α7 nAChR and TLR8 [, ]. Further collaboration with pharmacologists, computational chemists, and biologists will be crucial to fully unlock the therapeutic potential of this intriguing scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.